molecular formula C10H20N2O B13856929 3-Amino-1-(2-propan-2-ylpyrrolidin-1-yl)propan-1-one

3-Amino-1-(2-propan-2-ylpyrrolidin-1-yl)propan-1-one

Cat. No.: B13856929
M. Wt: 184.28 g/mol
InChI Key: FLNXJINRDXEBSJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-propan-2-ylpyrrolidin-1-yl)propan-1-one typically involves the reaction of a suitable pyrrolidine derivative with an appropriate amine. One common method involves the use of 2-methyl-3-(pyrrolidin-1-yl)propan-1-amine as a starting material . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically carried out at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound. The reaction conditions in an industrial setting may also be optimized to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-propan-2-ylpyrrolidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Amino-1-(2-propan-2-ylpyrrolidin-1-yl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-propan-2-ylpyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other proteins. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(2-propan-2-ylpyrrolidin-1-yl)propan-1-one is unique due to its specific structural features, such as the presence of the isopropyl group attached to the pyrrolidine ring. This structural uniqueness may confer specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

3-amino-1-(2-propan-2-ylpyrrolidin-1-yl)propan-1-one

InChI

InChI=1S/C10H20N2O/c1-8(2)9-4-3-7-12(9)10(13)5-6-11/h8-9H,3-7,11H2,1-2H3

InChI Key

FLNXJINRDXEBSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCCN1C(=O)CCN

Origin of Product

United States

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